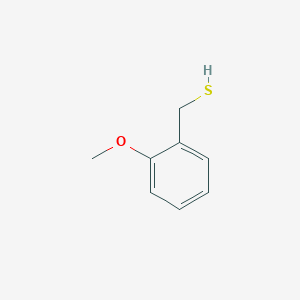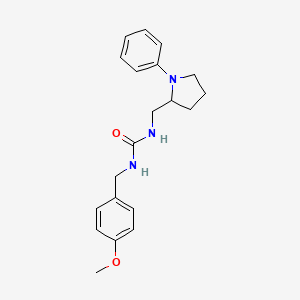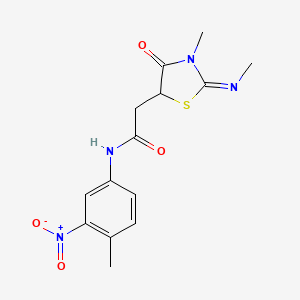
(E)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C14H16N4O4S and its molecular weight is 336.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
- Compounds with thiazolidinone derivatives have been synthesized and shown to exhibit potent antibacterial and antifungal activities. These include efficacy against strains such as E. coli, S. aureus, K. pneumoniae, P. aeruginosa, and fungal strains like C. albicans, A. niger, and A. flavus (Shiv Kumar et al., 2012). Such findings suggest that similar acetamide derivatives could be explored for developing new antimicrobial agents.
Anti-inflammatory Activity
- Novel acetamide derivatives have also been synthesized for their anti-inflammatory activities. Some compounds in this category showed significant anti-inflammatory effects, indicating the potential of thiazolidinone and acetamide derivatives in creating new anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013).
Antioxidant Activities
- Research into thiazolidinone derivatives has also uncovered compounds with good antioxidant activity, suggesting their utility in managing oxidative stress-related conditions (Satish Koppireddi et al., 2013).
Antitumor and Anti-cancer Properties
- Certain acetamide derivatives have been designed and synthesized with the intent to inhibit specific proteins associated with cancer progression, such as Collapsin Response Mediator Protein 1 (CRMP 1), indicating potential applications in cancer therapy (Ishan I. Panchal et al., 2020).
Properties
IUPAC Name |
2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-8-4-5-9(6-10(8)18(21)22)16-12(19)7-11-13(20)17(3)14(15-2)23-11/h4-6,11H,7H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHSNPJAIVOKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride](/img/structure/B2932590.png)
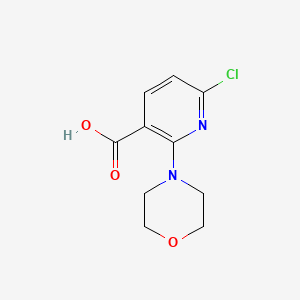

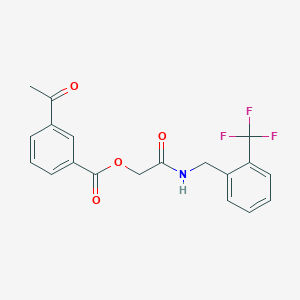
![N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932596.png)

![3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2932599.png)
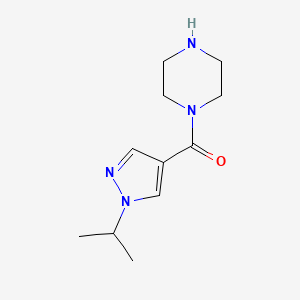
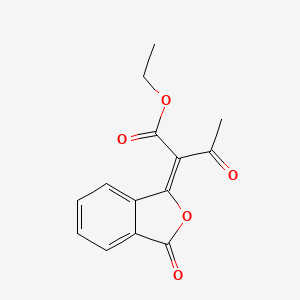
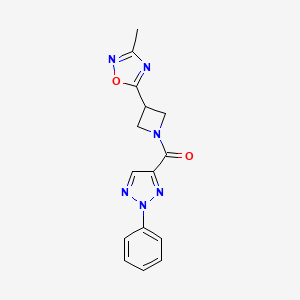
![4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2932604.png)
